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molecular formula C11H9ClN2O B8378304 2-(4-Chlorophenyl)-4-methoxypyrimidine

2-(4-Chlorophenyl)-4-methoxypyrimidine

Cat. No. B8378304
M. Wt: 220.65 g/mol
InChI Key: QLWRMYMKKBEPOS-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

2-(4-Chlorophenyl)-4-methoxypyrimidine (161 mg, 0.730 mmol) in water (1.5 ml) was treated with concentrated hydrochloric acid (608 μl, 7.30 mmol) at ambient temperature. The suspension was heated to reflux during which the reaction became a clear solution. After 12 hours, the reaction was cooled to ambient temperature and the resulting white suspension was diluted with water and filtered. The solids were washed with water and dried under high vacuum to provide the title compound (100 mg, 0.484 mmol, 66.3% yield) as a white solid.
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
608 μL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[C:12]([O:14]C)[CH:11]=[CH:10][N:9]=2)=[CH:4][CH:3]=1.Cl>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[NH:13][C:12](=[O:14])[CH:11]=[CH:10][N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
161 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NC=CC(=N1)OC
Name
Quantity
608 μL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux during which the reaction
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.484 mmol
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 66.3%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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